molecular formula C14H14N4O B12907046 3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-15-5

3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12907046
CAS No.: 787591-15-5
M. Wt: 254.29 g/mol
InChI Key: GBEWWOWQDBKNNW-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in drug development due to their structural similarity to purines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is known for its high yield and simplicity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .

Properties

CAS No.

787591-15-5

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4O/c1-15-13-14-17-9-11(18(14)8-7-16-13)10-5-3-4-6-12(10)19-2/h3-9H,1-2H3,(H,15,16)

InChI Key

GBEWWOWQDBKNNW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC

Origin of Product

United States

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